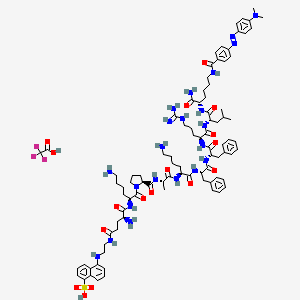
Integrin Binding Peptide Trifluoroacetate
描述
Integrin Binding Peptide Trifluoroacetate is a synthetic peptide known for its ability to bind integrins, which are transmembrane receptors involved in cell adhesion and signaling. Integrins play a crucial role in various biological processes, including cell migration, proliferation, and survival. The trifluoroacetate salt form of this peptide enhances its stability and solubility, making it suitable for various research and therapeutic applications.
作用机制
Target of Action
Integrin Binding Peptide Trifluoroacetate primarily targets integrins , a family of cell surface receptors . Integrins are crucial to fundamental cellular functions such as adhesion, signaling, and viability . They are deeply involved in a variety of diseases, including the initiation and progression of cancer, coronary, inflammatory, or autoimmune diseases . The natural ligands of integrins are glycoproteins expressed on the cell surface or proteins of the extracellular matrix .
Mode of Action
The compound interacts with its targets, the integrins, and induces changes in the cell. Integrins bind to extracellular ligands via their outer domains, whereas their internal, cytoplasmic domains are linked to a multitude of structural and signaling molecules as well as the actin cytoskeleton . Upon ligand binding, integrins assemble into large adhesion complexes .
Biochemical Pathways
The compound affects several biochemical pathways. Integrins are involved in the activation of signaling pathways such as the PI3K/AKT, MAPK, and WNT signaling pathways . They also regulate the apoptosis in tumor cells . Integrin-associated intracellular signaling pathways are initially prompted by triggering focal adhesion kinase (FAK) to activate the Src kinases family that subsequently induce Ras/RAF/MEK/ERK or PI3K/Akt signaling pathways . Integrin also induces cell proliferation through the GSK3β/Wnt axis .
Pharmacokinetics
Studies on similar compounds suggest that the size and location of the peg units significantly affect αvβ6 targeting and pharmacokinetics . The bi-PEGylated radiotracer showed a greatly improved pharmacokinetic profile, beyond what was predicted from individual N- or C-terminal PEGylation .
Result of Action
The result of the compound’s action is the modulation of several cellular mechanisms including proliferation, invasion, angiogenesis, polarity, and chemo resistance . It has been reported that integrins mainly promoted the CDDP resistance through interaction with PI3K/AKT, MAPK, and WNT signaling pathways . They also regulated the CDDP mediated apoptosis in tumor cells .
Action Environment
The action of this compound can be influenced by environmental factors. Integrins sense the biomechanical properties of the extracellular matrix with exquisite specificity, a characteristic that prompts changes in cellular behavior when changes in the mechanical properties of the extracellular microenvironment occur . Furthermore, the pH levels of environmental media can affect the form of trifluoroacetate, often presenting as sodium trifluoroacetate (TFA) in environmental media with pH ranges from approximately 4.0–8.5 .
生化分析
Biochemical Properties
Integrin Binding Peptide Trifluoroacetate interacts with various biomolecules, primarily integrins. Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix . These interactions play a crucial role in cellular signaling and can influence cell shape, motility, and cycle .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance human umbilical vein endothelial cell adhesion and survival under static and fluidic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to bind to αvβ6 integrin, which is involved in the activation of transforming growth factor-beta (TGF-β), a protein that regulates cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the peptide exhibits good stability, with intact tracer representing 5% of the total radioactivity present in rat plasma at 30 minutes post-injection .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a study involving a mouse model of T-cell acute lymphoblastic leukemia, a significant delay in tumor growth was observed following a single injection of the peptide at the maximum-tolerated dose .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been shown to activate the TGF-β pathway, which plays a crucial role in cellular proliferation, differentiation, and other functions .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that involves various transporters or binding proteins . Its localization or accumulation can be influenced by these interactions.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Integrin Binding Peptide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by coupling to the amino group of the growing peptide chain.
Deprotection: Removal of the temporary protecting group (e.g., Fmoc) from the amino group to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide to achieve the desired purity levels.
化学反应分析
Types of Reactions: Integrin Binding Peptide Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The peptide may undergo oxidation reactions, particularly at methionine or cysteine residues, forming sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its binding affinity and specificity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with altered binding properties.
科学研究应用
Integrin Binding Peptide Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis, folding, and stability.
Biology: Employed in cell adhesion assays to investigate integrin-mediated signaling pathways.
Medicine: Potential therapeutic agent for targeting integrin receptors in cancer, inflammation, and autoimmune diseases.
Industry: Utilized in the development of biomaterials and drug delivery systems that target integrin receptors.
相似化合物的比较
Integrin Binding Peptide Trifluoroacetate can be compared with other integrin-binding peptides, such as:
RGD Peptides: These peptides contain the Arg-Gly-Asp motif and are known for their high affinity for integrin receptors.
LDV Peptides: Contain the Leu-Asp-Val motif and are specific for certain integrin subtypes.
Cyclic Peptides: These peptides have a cyclic structure that enhances their stability and binding affinity.
Uniqueness: this compound is unique due to its trifluoroacetate salt form, which enhances its solubility and stability, making it more suitable for various applications compared to other integrin-binding peptides.
属性
IUPAC Name |
5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIXVDCEKPVZDF-XCNQALFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H125F3N22O17S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1876.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


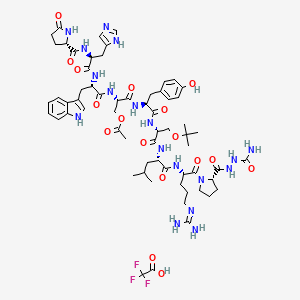
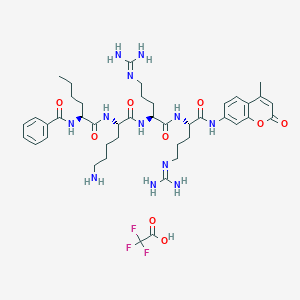
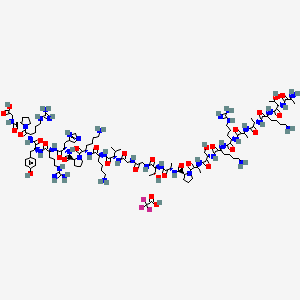
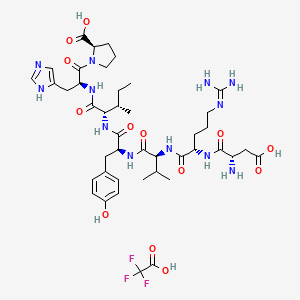
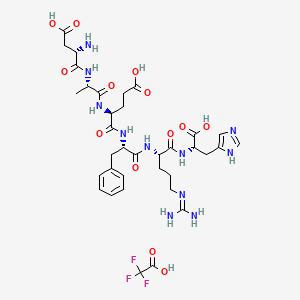
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295784.png)
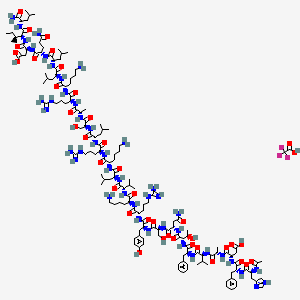
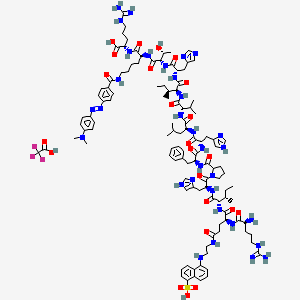
![(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295794.png)
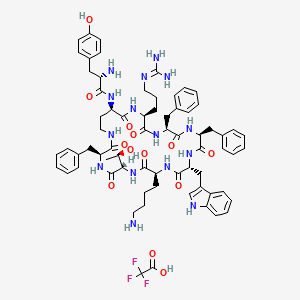
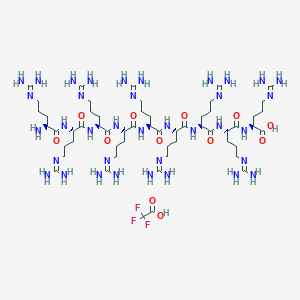

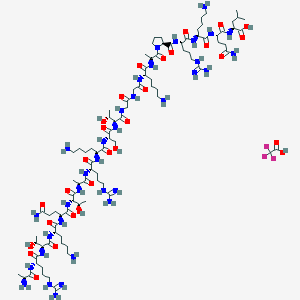
![[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid](/img/structure/B6295857.png)
